Boc-D-pen(acm)-OH Boc-D-pen(acm)-OH
Brand Name: Vulcanchem
CAS No.: 201421-14-9
VCID: VC21537313
InChI: InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1
SMILES: CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C13H24N2O5S
Molecular Weight: 320.41 g/mol

Boc-D-pen(acm)-OH

CAS No.: 201421-14-9

VCID: VC21537313

Molecular Formula: C13H24N2O5S

Molecular Weight: 320.41 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-pen(acm)-OH - 201421-14-9

Description

Boc-D-pen(acm)-OH, or tert-butyl N-[(1,1-dimethylethoxy)carbonyl]-D-penicillamine with acetamidomethyl protection, is a modified amino acid derivative. It is primarily used in peptide synthesis due to its stability and the ease of removal of its protecting groups under mild conditions. The Boc (tert-butoxycarbonyl) group protects the amino function, while the Acm (acetamidomethyl) group protects the thiol function of penicillamine.

Synthesis and Preparation

The synthesis of Boc-D-pen(acm)-OH typically involves two main steps:

  • Protection of the Thiol Group: D-penicillamine is first reacted with acetamidomethyl chloride to form D-penicillamine(Acm).

  • Protection of the Amino Group: The D-penicillamine(Acm) is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to introduce the Boc protecting group.

Applications in Peptide Synthesis

Boc-D-pen(acm)-OH is used in peptide synthesis for several reasons:

  • Stability: The Boc and Acm groups provide stability during synthesis, preventing unwanted side reactions.

  • Selective Deprotection: The Acm group can be removed using iodine or mercury(II) acetate, allowing for the formation of disulfide bonds or further modifications.

  • Peptide Conjugation: It can participate in peptide bond formation through coupling reactions with activated carboxylic acids or esters.

Research Findings and Applications

Boc-D-pen(acm)-OH is particularly useful in the synthesis of peptides that require specific structural features, such as disulfide bridges. Its applications include:

  • Cyclic Peptides: Similar to cysteine derivatives, it can be used to form cyclic peptides with disulfide bonds.

  • Therapeutic Peptides: Modified peptides containing penicillamine are explored for therapeutic applications due to their unique structural properties.

Comparison with Similar Compounds

CompoundCAS NumberProtecting GroupsUse in Peptide Synthesis
Boc-D-pen(acm)-OH201421-14-9Boc, AcmDisulfide bridge formation, peptide modification
Fmoc-Pen(Acm)-OH201531-76-2Fmoc, AcmSolid-phase peptide synthesis, bioconjugation
Boc-Cys(Acm)-OH19746-37-3Boc, AcmCyclic peptides with disulfide bonds
CAS No. 201421-14-9
Product Name Boc-D-pen(acm)-OH
Molecular Formula C13H24N2O5S
Molecular Weight 320.41 g/mol
IUPAC Name (2S)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1
Standard InChIKey SUSPMXBDNAADFK-VIFPVBQESA-N
Isomeric SMILES CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Synonyms 201421-14-9;Boc-S-acetamidomethyl-D-penicillamine;C13H24N2O5S;BOC-D-PEN(ACM)-OH;CTK4E3389;ZINC2517121;6795AD;AKOS015836506;Boc-beta,beta-dimethyl-D-Cys(Acm)-OH;RTR-009378;TR-009378;K-5897;I05-1014;D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-;(2S)-2-[(tert-butoxycarbonyl)amino]-3-[(acetamidomethyl)sulfanyl]-3-methylbutanoicacid
PubChem Compound 7015805
Last Modified Aug 15 2023

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